molecular formula C9H8BrN B2732784 4-Bromo-2,5-dimethylbenzonitrile CAS No. 292037-85-5

4-Bromo-2,5-dimethylbenzonitrile

Cat. No.: B2732784
CAS No.: 292037-85-5
M. Wt: 210.074
InChI Key: HZMQTNIFPKVBFC-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 5-positions. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,5-dimethylbenzonitrile can be synthesized from 1,4-dibromo-2,5-dimethylbenzene and copper(I) cyanide. The reaction typically occurs in N,N-dimethylformamide (DMF) as a solvent and requires heating for about 3.5 hours . The yield of this reaction is approximately 38% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same starting materials and reaction conditions but is optimized for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Bromo-2,5-dimethylbenzoic acid.

    Reduction: 4-Bromo-2,5-dimethylbenzylamine.

Scientific Research Applications

4-Bromo-2,5-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The bromine and nitrile groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are still ongoing, but it is known to affect certain biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethoxybenzonitrile
  • 4-Bromo-2,5-dimethylbenzaldehyde
  • 4-Bromo-2,5-dimethylbenzoic acid

Uniqueness

4-Bromo-2,5-dimethylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of bromine, methyl, and nitrile groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

4-bromo-2,5-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMQTNIFPKVBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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